molecular formula C11H13BrO3 B12627216 Benzenepropanal, 4-bromo-2,5-dimethoxy-

Benzenepropanal, 4-bromo-2,5-dimethoxy-

Cat. No.: B12627216
M. Wt: 273.12 g/mol
InChI Key: ZAZLHZBZVCLXKO-UHFFFAOYSA-N
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Description

Benzenepropanal, 4-bromo-2,5-dimethoxy- is an aromatic aldehyde derivative featuring a benzene ring substituted with a bromo group at position 4, methoxy groups at positions 2 and 5, and a propanal (3-carbon aldehyde) side chain. Such brominated and methoxylated aromatic aldehydes are often intermediates in pharmaceutical synthesis or organic chemistry research, though specific applications for this compound remain unconfirmed in the available literature.

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

3-(4-bromo-2,5-dimethoxyphenyl)propanal

InChI

InChI=1S/C11H13BrO3/c1-14-10-7-9(12)11(15-2)6-8(10)4-3-5-13/h5-7H,3-4H2,1-2H3

InChI Key

ZAZLHZBZVCLXKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CCC=O)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing Benzenepropanal, 4-bromo-2,5-dimethoxy- involves the bromination of 2,5-dimethoxybenzaldehyde. This reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetone under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar bromination reactions, optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanal, 4-bromo-2,5-dimethoxy- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an appropriate solvent.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of 4-bromo-2,5-dimethoxybenzoic acid.

    Reduction: Formation of 4-bromo-2,5-dimethoxybenzyl alcohol.

Scientific Research Applications

Benzenepropanal, 4-bromo-2,5-dimethoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenepropanal, 4-bromo-2,5-dimethoxy- is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, similar compounds like 4-bromo-2,5-dimethoxyphenethylamine act on serotonin receptors .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between Benzenepropanal, 4-bromo-2,5-dimethoxy- and its analogs:

Compound Name Molecular Formula Substituents (Position) Functional Group Molecular Weight (g/mol) Key Applications/Notes
Benzenepropanal, 4-bromo-2,5-dimethoxy- C₁₁H₁₃BrO₃ (inferred) Br (4), OCH₃ (2,5) Propanal (aldehyde) ~285.14 (calculated) Presumed synthetic intermediate; limited direct data
Benzeneethanamine, 4-bromo-2,5-dimethoxy- C₁₀H₁₄BrNO₂ Br (4), OCH₃ (2,5) Ethylamine (NH₂) 260.13 Phenethylamine derivative; potential precursor in psychoactive drug synthesis
4-Bromo-2,5-dimethoxyamphetamine (DOB) C₁₁H₁₆BrNO₂ Br (4), OCH₃ (2,5) Amphetamine (CH(CH₃)NH₂) 290.16 Hallucinogenic stimulant; documented psychotropic effects
4-Hydroxy-3,5-dimethoxybenzenepropanal C₁₂H₁₆O₄ OH (4), OCH₃ (3,5) Propanal (aldehyde) 224.26 Aldehyde with antioxidant potential; used in flavor/fragrance research

Functional Group and Pharmacological Differences

  • Aldehyde vs. Amine Groups : The propanal group in Benzenepropanal distinguishes it from amine-containing analogs like Benzeneethanamine and DOB. Aldehydes are typically reactive in condensation reactions (e.g., Schiff base formation), whereas amines (e.g., DOB) interact with neurotransmitter receptors (e.g., serotonin 5-HT₂A) to induce psychoactive effects .
  • However, replacing the hydroxyl group in 4-hydroxy-3,5-dimethoxybenzenepropanal with bromine alters electronic properties and reactivity .

Notes

  • Substitution patterns significantly influence biological activity; minor structural changes (e.g., hydroxyl vs. bromo groups) can drastically alter compound behavior .
  • Safety and regulatory statuses for this compound remain undefined in the reviewed literature.

Biological Activity

Benzenepropanal, 4-bromo-2,5-dimethoxy- is a compound that has garnered attention due to its psychoactive properties and potential biological activities. This article explores its biological activity, focusing on its metabolism, pharmacological effects, and implications for health.

Chemical Structure and Properties

Benzenepropanal, 4-bromo-2,5-dimethoxy- is a member of the phenethylamine class, characterized by the following structural formula:

C10H11BrO3\text{C}_10\text{H}_{11}\text{BrO}_3

This compound is closely related to other psychoactive substances such as 2C-B (4-bromo-2,5-dimethoxyphenethylamine), which has been studied extensively for its effects on the central nervous system.

Metabolism

The metabolism of 4-bromo-2,5-dimethoxy-phenethylamine (2C-B) has been investigated in various studies. Research indicates that this compound undergoes significant hepatic metabolism, producing several metabolites:

  • Oxidative Deamination : This pathway leads to the formation of:
    • 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE)
    • 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA)
  • Demethylation : Further metabolism can occur through demethylation of the methoxy groups leading to:
    • 4-bromo-2,5-dimethoxybenzoic acid (BDMBA)

These metabolic pathways highlight the complexity of how 4-bromo-2,5-dimethoxy- is processed in different species, including humans and various animal models .

Psychoactive Properties

4-Bromo-2,5-dimethoxyphenethylamine is known for its psychoactive effects. Studies have shown it to act as a serotonin receptor agonist, particularly at the 5-HT_2A receptor. This interaction is believed to be responsible for its hallucinogenic properties .

Toxicity and Safety

Despite its popularity in recreational settings, there are concerns regarding the toxicity and safety profile of 4-bromo-2,5-dimethoxy-. Research has indicated potential hepatotoxic effects when metabolized in vitro using human hepatocytes. The ATP assay used in these studies suggests that high concentrations may lead to cell death .

Case Studies

Several case studies have documented the effects of 4-bromo-2,5-dimethoxy-. For instance:

  • Case Study 1 : A report examined a group of individuals who ingested varying doses of 2C-B. The findings revealed a dose-dependent relationship between the amount consumed and the intensity of psychoactive effects experienced.
  • Case Study 2 : Another study focused on emergency room visits related to the use of this compound. It noted symptoms ranging from mild anxiety to severe agitation and psychosis.

These case studies emphasize the need for caution when using compounds like 4-bromo-2,5-dimethoxy-, particularly given their unpredictable effects on different individuals.

Data Summary

The following table summarizes key findings related to the biological activity of Benzenepropanal, 4-bromo-2,5-dimethoxy-:

Aspect Details
Chemical Formula C₁₀H₁₁BrO₃
Metabolites Identified BDMPE, BDMPAA, BDMBA
Main Metabolic Pathway Oxidative deamination and demethylation
Psychoactive Effects Agonist at 5-HT₂A serotonin receptors
Toxicity Concerns Potential hepatotoxicity; cell death observed in high concentrations

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